4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Description

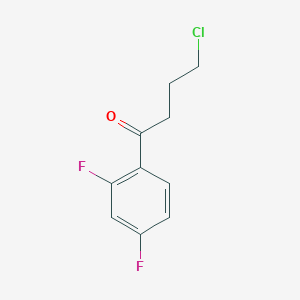

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(2,4-difluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXIEKILXABVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-1-(2,4-difluorophenyl)butan-1-one physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Analysis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Authored by a Senior Application Scientist

Foreword: The landscape of pharmaceutical research and development is one of constant evolution, demanding a deep and nuanced understanding of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound. It is important to note that while this specific difluoro-substituted compound is of significant interest, publicly available data is limited. Therefore, this document provides a comprehensive analysis by leveraging empirical data from structurally similar analogs, namely the 2-fluoro and 4-fluoro substituted compounds, to project the physicochemical properties, synthetic pathways, and analytical methodologies for the target molecule.

Chemical Identity and Structural Analogs

This compound belongs to the family of butyrophenones, a class of compounds that are pivotal as intermediates in the synthesis of various pharmaceuticals. Its structure is characterized by a butanone backbone, chlorinated at the 4-position, and attached to a 2,4-difluorophenyl group at the 1-position.

Target Compound: this compound

-

Molecular Formula: C₁₀H₉ClF₂O

-

Molecular Weight: 218.63 g/mol

-

IUPAC Name: this compound

Primary Structural Analogs:

-

4-Chloro-1-(2-fluorophenyl)butan-1-one: CAS 2823-19-0.[1][2][3]

-

4-Chloro-1-(4-fluorophenyl)butan-1-one: CAS 3874-54-2.[4][5][6]

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

The introduction of a second fluorine atom to the phenyl ring is expected to influence the compound's polarity, melting point, boiling point, and solubility. The following table summarizes the known properties of the mono-fluorinated analogs and provides projected values for the target difluoro compound.

| Property | 4-Chloro-1-(2-fluorophenyl)butan-1-one | 4-Chloro-1-(4-fluorophenyl)butan-1-one | This compound (Projected) |

| CAS Number | 2823-19-0[2][3] | 3874-54-2[4][5] | N/A |

| Molecular Formula | C₁₀H₁₀ClFO[1][2] | C₁₀H₁₀ClFO[4][5] | C₁₀H₉ClF₂O |

| Molecular Weight | 200.64 g/mol [2] | 200.64 g/mol [4][5] | 218.63 g/mol |

| Appearance | Not specified | Yellow to green liquid[4] | Likely a liquid or low-melting solid |

| Melting Point | N/A[2] | 5 - 6 °C[4] | Expected to be slightly higher than analogs |

| Boiling Point | 287.6°C at 760 mmHg[1][2] | 300 °C[4] | Expected to be in a similar range, possibly slightly higher |

| Density | 1.183 g/cm³[1][2] | 1.2267 g/cm³ (20 °C)[4] | Expected to be > 1.2 g/cm³ |

| Refractive Index | 1.506[2] | 1.53 (20 °C)[4] | Expected to be > 1.5 |

| Solubility | N/A[2] | Insoluble in water[4] | Expected to be insoluble in water, soluble in organic solvents |

| Flash Point | 127.8°C[1][2] | 91 °C (closed cup) | Expected to be in a similar range |

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme: 1,3-Difluorobenzene + 4-Chlorobutyryl Chloride --(AlCl₃)--> this compound

Diagram: Proposed Synthetic Workflow

Caption: A typical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 1,3-difluorobenzene.

-

Addition of Acylating Agent: Cool the mixture in an ice bath and add 4-chlorobutyryl chloride dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

-

Washing and Drying: Combine the organic layers, wash with water, dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and types of protons. Expected signals would include multiplets for the aromatic protons and triplets for the methylene protons of the butyl chain.

-

¹³C NMR: Would show distinct signals for each carbon atom, with the carbonyl carbon appearing significantly downfield. The carbon atoms attached to fluorine would show characteristic splitting.

-

¹⁹F NMR: Would confirm the presence and chemical environment of the two fluorine atoms on the phenyl ring.

-

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns, which would aid in confirming the molecular weight and structure.

-

Chromatography:

-

Gas Chromatography (GC): Can be used to determine the purity of the final product and to monitor the progress of the reaction.

-

High-Performance Liquid Chromatography (HPLC): Useful for purity assessment, especially for less volatile compounds or for preparative purification.

-

Diagram: Analytical Workflow for Product Validation

Caption: Workflow for the analytical validation of the synthesized compound.

Applications in Drug Development

Butyrophenones are a well-established class of compounds in medicinal chemistry. The parent compound, butyrophenone, and its derivatives are key precursors in the synthesis of many antipsychotic drugs. For instance, 4-chloro-1-(4-fluorophenyl)butan-1-one is a known intermediate in the synthesis of Haloperidol, a potent antipsychotic agent.

Given this precedent, this compound is a highly valuable intermediate for the synthesis of novel drug candidates. The introduction of a second fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially leading to:

-

Improved metabolic stability.

-

Enhanced binding affinity to target receptors.

-

Altered bioavailability.

Therefore, this compound serves as a critical building block for the development of new therapeutics, particularly in the area of central nervous system disorders.

Safety and Handling

Based on the safety data for its structural analogs, this compound should be handled with care in a well-ventilated laboratory fume hood.[4][6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6] It may cause skin, eye, and respiratory tract irritation.[4]

Conclusion

While direct experimental data for this compound is not extensively documented, a robust understanding of its physicochemical properties, synthesis, and analytical characterization can be effectively derived from its close structural analogs. This guide provides a scientifically grounded framework for researchers to approach the synthesis and utilization of this promising compound in their research and development endeavors. The insights provided herein are intended to facilitate the exploration of new chemical space and accelerate the discovery of novel therapeutic agents.

References

-

4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0 | Chemsrc. (n.d.). Retrieved from [Link]

-

Cas 2823-19-0,4-CHLORO-1-(2-FLUOROPHENYL) - LookChem. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-ONE | CAS 3874-54-2 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

Sources

- 1. 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0 | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. anaxlab.com [anaxlab.com]

- 4. 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-ONE | CAS 3874-54-2 [matrix-fine-chemicals.com]

- 6. 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

4-Chloro-1-(2,4-difluorophenyl)butan-1-one spectral data analysis

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The guide emphasizes the causality behind experimental observations and demonstrates how a multi-technique spectroscopic approach serves as a self-validating system for structural elucidation and purity confirmation.

Introduction: The Importance of Spectroscopic Verification

This compound is a butyrophenone derivative whose structural scaffold is of significant interest in medicinal chemistry and materials science. Its utility as a precursor demands rigorous structural verification to ensure the integrity of subsequent synthetic steps and the purity of the final products. Spectroscopic analysis is the cornerstone of this verification process. By bombarding the molecule with different forms of energy and analyzing the response, we can piece together a detailed molecular portrait. This guide will interpret the data from four primary spectroscopic methods to build an unassailable structural confirmation of the title compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound contains several key features that will produce characteristic spectroscopic signals: a 2,4-disubstituted difluorophenyl ring, a ketone carbonyl group, and a chlorobutyl side chain. Each proton and carbon atom exists in a unique electronic environment, which allows for their distinct identification through NMR spectroscopy. The functional groups will exhibit characteristic vibrations in IR spectroscopy, and the overall molecule will fragment in predictable ways under mass spectrometry analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer. Data is processed with Fourier transformation and phase correction.

Data Summary & Interpretation

The ¹H NMR spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The integration of these signals corresponds to the number of protons in each environment.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-6' | 7.95 - 8.10 | ddd (dt) | J(H-F) ≈ 8.8, J(H-H) ≈ 8.8, J(H-H) ≈ 6.5 | 1H | Proximity to the deshielding carbonyl group and ortho-coupling to F at C-2' and H at C-5'. |

| H-3', H-5' | 6.90 - 7.10 | m | - | 2H | Aromatic protons shielded relative to H-6' and subject to complex H-H and H-F coupling. |

| H-2 | 3.10 - 3.25 | t | J ≈ 7.0 | 2H | Methylene protons alpha to the carbonyl group, appearing as a triplet due to coupling with H-3. |

| H-4 | 3.60 - 3.75 | t | J ≈ 6.2 | 2H | Methylene protons attached to the carbon bearing the electronegative chlorine atom, deshielded and appearing as a triplet from coupling to H-3. |

| H-3 | 2.15 - 2.30 | p (tt) | J ≈ 7.0, J ≈ 6.2 | 2H | Methylene protons beta to both the carbonyl and chlorine, split into a pentet (or triplet of triplets) by H-2 and H-4. |

Note: Predicted values are based on established chemical shift principles and data from analogous compounds such as 4-Chloro-4'-fluorobutyrophenone.[1]

The aromatic region (δ 6.90-8.10 ppm) displays a complex pattern due to the electronic effects of the two fluorine atoms and the carbonyl group. The proton at the 6'-position is the most deshielded due to its proximity to the ketone. The aliphatic portion of the molecule gives rise to three distinct signals: two triplets and a pentet, a classic signature for a linear butyl chain with differing terminal substituents.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships in the molecule.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, resulting in single lines for each carbon.

Experimental Protocol: ¹³C NMR Acquisition

Using the same sample prepared for ¹H NMR, the ¹³C spectrum is acquired on a 101 MHz (for a 400 MHz ¹H instrument) spectrometer. A standard pulse program like UDEFT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Summary & Interpretation

The presence of ten carbon atoms in the molecule should result in ten distinct signals in the ¹³C NMR spectrum, assuming no accidental equivalence.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O (C-1) | ~195 | The carbonyl carbon is highly deshielded, appearing far downfield.[2] |

| C-1' | ~132 (d) | Aromatic carbon attached to the carbonyl group; exhibits C-F coupling. |

| C-2' | ~162 (dd) | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |

| C-3' | ~112 (d) | Aromatic CH carbon, shielded by the ortho fluorine atom. |

| C-4' | ~165 (dd) | Aromatic carbon directly bonded to fluorine, also showing a large one-bond C-F coupling. |

| C-5' | ~118 (d) | Aromatic CH carbon. |

| C-6' | ~131 (d) | Aromatic CH carbon ortho to the carbonyl group. |

| C-2 | ~35 | Aliphatic carbon alpha to the carbonyl group.[1] |

| C-3 | ~26 | Aliphatic carbon beta to both the carbonyl and chlorine.[1] |

| C-4 | ~44 | Aliphatic carbon bonded to the electronegative chlorine atom, resulting in a downfield shift compared to C-2 and C-3.[1] |

Note: Predicted values are based on typical chemical shift ranges and data from similar structures.[3][4] The carbons attached to fluorine (C-2' and C-4') will appear as doublets of doublets due to coupling with both fluorine atoms.

The spectrum is clearly divisible into the downfield aromatic/carbonyl region and the upfield aliphatic region. The most notable feature is the carbonyl carbon signal around 195 ppm. The aromatic carbons bonded to fluorine are identifiable by their large coupling constants, a definitive diagnostic feature.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry Acquisition

The mass spectrum is obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass spectrometer is used to obtain a highly accurate mass measurement, which confirms the elemental composition.

Data Summary & Interpretation

The molecular formula is C₁₀H₉ClF₂O, with a monoisotopic mass of approximately 218.03 g/mol .

| m/z Value | Proposed Fragment | Significance |

| 218 / 220 | [M]⁺ | Molecular Ion Peak. The presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is the characteristic isotopic signature of a single chlorine atom. |

| 157 | [C₇H₃F₂O]⁺ | Acylium Ion. This is a major fragment resulting from the cleavage of the C-C bond alpha to the carbonyl group (α-cleavage). It represents the 2,4-difluorobenzoyl cation and is often the base peak. |

| 129 | [C₆H₃F₂]⁺ | Loss of carbon monoxide (CO) from the acylium ion. |

The most crucial piece of information from the mass spectrum is the molecular ion peak. The observed isotopic pattern for chlorine provides definitive evidence for its presence. The dominant fragmentation pathway for butyrophenones is the α-cleavage, leading to the formation of a stable acylium cation. This fragmentation strongly supports the connection between the difluorophenyl ring and the carbonyl group.

Caption: Proposed primary fragmentation pathway in EI-MS.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies.

Experimental Protocol: IR Spectroscopy Acquisition

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

Data Summary & Interpretation

The IR spectrum provides a "fingerprint" of the molecule and confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Aliphatic (CH₂) C-H |

| ~1695 | C=O stretch | Aryl Ketone |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

| 1100-1300 | C-F stretch | Aryl-Fluoride |

| 600-800 | C-Cl stretch | Alkyl-Chloride |

The most prominent absorption is the strong, sharp peak around 1695 cm⁻¹, which is highly characteristic of an aryl ketone's carbonyl stretch. The presence of this peak, along with the C-F and C-Cl stretching bands, provides compelling evidence for the assigned structure. This data complements the findings from NMR and MS, creating a cohesive structural picture.

Conclusion: A Self-Validating Spectroscopic Consensus

The structural elucidation of this compound is a prime example of the power of a multi-faceted analytical approach. Each technique provides a unique piece of the puzzle:

-

MS establishes the correct molecular formula and confirms the presence of chlorine.

-

IR confirms the presence of the key functional groups: a ketone, an aromatic ring, and alkyl halides.

-

¹³C NMR reveals the complete carbon skeleton, confirming the number of unique carbons and their immediate electronic environments.

-

¹H NMR maps out the proton framework, establishing the connectivity of the butyl chain and its attachment to the substituted aromatic ring.

Together, these techniques form a self-validating system. The molecular weight from MS is consistent with the atoms counted in NMR. The functional groups seen in IR are located on the skeleton mapped by NMR. The fragmentation in MS is explained by the structure determined by NMR and IR. This comprehensive analysis provides unequivocal proof of the molecule's identity and purity, a critical requirement for its use in research and development.

References

[5] Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [6] 4-Chloro-4'-fluorobutyrophenone synthesis - ChemicalBook. (n.d.). ChemicalBook. [1] 1-Butanone, 4-chloro-1-(4-fluorophenyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [7] 13C NMR Chemical Shifts - Oregon State University. (2022, March 9). Oregon State University. [8] Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [3] C-13 nmr spectrum of butanone analysis - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry.

Sources

- 1. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 2. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]

- 8. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]

A Senior Application Scientist's Guide to the NMR Structural Elucidation of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the logic of spectral interpretation, and the foundational principles that ensure data integrity. We will explore high-quality data acquisition protocols, detailed spectral assignments, and the nuanced effects of heteroatom substitution and spin-spin coupling, including complex long-range couplings to fluorine. All interpretations are grounded in authoritative principles and supported by comprehensive references.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal tool for this purpose, offering an unparalleled, non-destructive view into the molecular architecture.

This guide will dissect the ¹H and ¹³C NMR spectra, providing not just assignments, but a logical framework for interpretation that can be applied to analogous systems. We will emphasize the "why" behind the observed phenomena—from chemical shift dispersion caused by electronegative substituents to the complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion, the following standardized numbering scheme will be used throughout this guide.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Quantity: For a standard high-field NMR spectrometer, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR. [1]The higher concentration for ¹³C NMR is necessary due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its good solvating power for moderately polar organics and its relatively simple residual solvent signal. [1]Approximately 0.6-0.7 mL is required to achieve the optimal sample height in a standard 5 mm tube. [2] * Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of particulate matter. Filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is a critical, non-negotiable step. [3]

-

-

Instrumental Parameters:

-

Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.

-

¹H Acquisition: A standard single-pulse experiment (like Bruker's zg30) is typically sufficient. A 30° pulse angle is often used as a good compromise between signal intensity and allowing for a shorter relaxation delay, thus reducing total experiment time.

-

¹³C Acquisition: A proton-decoupled experiment (like Bruker's zgpg30) is standard. This technique irradiates protons while acquiring the carbon signal, which collapses all C-H coupling and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE), resulting in a spectrum where each unique carbon appears as a singlet. [4]

-

-

Data Processing:

-

Referencing: The chemical shift scale must be accurately calibrated. For CDCl₃, the residual protio-solvent peak is set to 7.26 ppm for ¹H spectra, and the carbon signal is set to 77.16 ppm for ¹³C spectra. [5]

-

¹H NMR Spectral Analysis: Decoding the Signals

The ¹H NMR spectrum provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Summary of ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |

| H-ar6 | 7.85 - 7.75 | m | 1H | - | Aromatic H |

| H-ar3, H-ar5 | 7.10 - 6.90 | m | 2H | - | Aromatic H |

| H-4 | 3.68 | t | 2H | J = 6.5 Hz | -CH₂-Cl |

| H-2 | 3.22 | t | 2H | J = 7.0 Hz | -C(O)-CH₂- |

| H-3 | 2.25 | p | 2H | J ≈ 6.8 Hz | -CH₂-CH₂-CH₂- |

Detailed Interpretation

-

Aromatic Region (δ 7.85 - 6.90): The signals for the three aromatic protons are the most complex in the spectrum. The 2,4-difluoro substitution pattern creates a complex spin system. The proton at the C-ar6 position is ortho to the carbonyl group and meta to the fluorine at C-ar2, resulting in a downfield shift. The protons at C-ar3 and C-ar5 are split by the adjacent fluorine atoms and each other, leading to overlapping multiplets. A definitive assignment often requires 2D NMR techniques.

-

H-4 Protons (δ 3.68, triplet): These protons are adjacent to the highly electronegative chlorine atom, which deshields them significantly, shifting their signal downfield to 3.68 ppm. They are split into a triplet by the two neighboring H-3 protons (n+1 rule, 2+1=3), with a typical vicinal coupling constant of J = 6.5 Hz.

-

H-2 Protons (δ 3.22, triplet): Situated alpha to the electron-withdrawing carbonyl group, these protons are also deshielded and appear at 3.22 ppm. Like the H-4 protons, they are split into a triplet by the two adjacent H-3 protons (J = 7.0 Hz).

-

H-3 Protons (δ 2.25, pentet): These protons are flanked by two CH₂ groups (H-2 and H-4). They are coupled to both sets of neighbors. The signal appears as a pentet (or more accurately, a triplet of triplets that appears as a pentet due to similar coupling constants). They are coupled to the two H-2 protons and the two H-4 protons, resulting in this multiplicity. Their position at 2.25 ppm is typical for an aliphatic methylene group that is beta to a carbonyl group.

Proton Coupling Pathway

The scalar (through-bond) coupling provides the connectivity map of the molecule.

Caption: Vicinal (3-bond) coupling pathway in the aliphatic chain.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The influence of fluorine is particularly pronounced in the aromatic region due to large C-F coupling constants.

Summary of ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 191.5 | t (⁴JCF ≈ 4 Hz) | C1 (C=O) |

| 165.0 | dd (¹JCF ≈ 255 Hz, ³JCF ≈ 12 Hz) | C-ar2 (C-F) |

| 163.0 | dd (¹JCF ≈ 258 Hz, ³JCF ≈ 12 Hz) | C-ar4 (C-F) |

| 132.5 | dd (³JCF ≈ 10 Hz, ⁵JCF ≈ 2 Hz) | C-ar6 |

| 112.0 | dd (²JCF ≈ 21 Hz, ⁴JCF ≈ 4 Hz) | C-ar5 |

| 105.0 | t (²JCF ≈ 25 Hz) | C-ar3 |

| 115.5 | dd (²JCF ≈ 22 Hz, ⁴JCF ≈ 3 Hz) | C-ar1 |

| 44.5 | s | C4 (-CH₂-Cl) |

| 38.0 | s | C2 (-C(O)-CH₂-) |

| 26.5 | s | C3 (-CH₂-CH₂-CH₂-) |

Detailed Interpretation

-

Carbonyl Carbon (C1, δ 191.5): The carbonyl carbon is significantly deshielded, appearing far downfield as expected. A small triplet may be observed due to a four-bond coupling to the fluorine at C-ar2.

-

Aromatic Carbons (δ 165.0 - 105.0): This region showcases the powerful diagnostic value of C-F coupling.

-

Directly Bonded Carbons (C-ar2, C-ar4): These carbons exhibit very large one-bond coupling constants (¹JCF) of approximately 255-258 Hz, appearing as doublets of doublets due to coupling to both fluorine atoms. [6]Their chemical shifts are far downfield due to the direct attachment of the electronegative fluorine.

-

Ortho/Meta Carbons: The other aromatic carbons (C-ar1, C-ar3, C-ar5, C-ar6) show smaller two-bond (²JCF) and three-bond (³JCF) couplings, resulting in complex doublet of doublets or triplet patterns. [6]These couplings are invaluable for confirming assignments.

-

-

Aliphatic Carbons (δ 44.5 - 26.5):

-

C4 (δ 44.5): Attached to chlorine, this carbon is the most deshielded of the aliphatic carbons.

-

C2 (δ 38.0): Alpha to the carbonyl, this carbon is shifted downfield relative to a standard alkane.

-

C3 (δ 26.5): This central methylene carbon shows the most "alkane-like" chemical shift.

-

Conclusion: A Validated Molecular Portrait

Through the systematic application of NMR spectroscopy, a complete and self-consistent structural assignment for this compound has been established. The ¹H NMR spectrum confirms the integrity of the aliphatic chain and the substitution pattern of the aromatic ring through chemical shifts and H-H coupling patterns. The ¹³C NMR spectrum, powerfully augmented by the characteristic large C-F coupling constants, provides an unambiguous fingerprint of the carbon framework. This guide demonstrates that a rigorous approach, combining high-quality experimental practice with a deep understanding of spectral principles, is essential for achieving authoritative and trustworthy structural elucidation in the field of chemical and pharmaceutical development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for Boron-trihalide-promoted Regioselective Ring-opening Reactions of gem-Difluorocyclopropyl Ketones. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Guelph, Advanced Analysis Centre. NMR Links and Resources. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

Keeler, J. Understanding NMR Spectroscopy. [Link]

-

BioPchem. (2022). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. [Link]

-

Foster Group, The Ohio State University. Great resources for learning NMR (Nuclear Magnetic Resonance). [Link]

-

University of Oxford. NMR Textbooks. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

Reich, H. J. Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

-

nmrdb.org. Predict 13C carbon NMR spectra. [Link]

-

Park, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. [Link]

-

Lee, S., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]

-

Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Oregon State University. Analyzing Coupling Constants. [Link]

-

LookChem. 4-Chloro-1-(2,5-difluorophenyl)butan-1-one CAS NO.1216260-42-2. [Link]

-

University of Rochester. NMR Chemical Shifts of Common Laboratory Solvents. [Link]

-

Pharmaffiliates. 4-Chloro-1-(4-fluorophenyl)butan-1-one. [Link]

-

Dana Bioscience. 4-Chloro-1-(2,5-difluorophenyl)butan-1-one 250mg. [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

-

Palacký University Olomouc. NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. [Link]

Sources

Mass spectrometry fragmentation of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a compound of interest in synthetic chemistry and drug development. As a senior application scientist, this document synthesizes theoretical principles with practical insights into the compound's fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. We will explore the primary fragmentation mechanisms, including alpha (α)-cleavage and McLafferty rearrangement, which are characteristic of ketones.[1][2][3][4] The influence of the halogen substituents (chlorine and fluorine) on the mass spectrum, particularly the isotopic signature of chlorine, is also detailed. This guide is intended for researchers, scientists, and professionals who utilize mass spectrometry for structural elucidation and chemical analysis, providing them with the predictive framework and experimental protocols necessary to identify and characterize this molecule and its analogs.

Part 1: Analyte Profile and Mass Spectrometry Overview

Chemical Identity and Properties

This compound is a halogenated aromatic ketone. Its structure comprises a 2,4-difluorophenyl ring attached to a butanone backbone, which is terminally substituted with a chlorine atom. This unique combination of functional groups—a ketone, an aromatic ring with electron-withdrawing fluorine atoms, and an alkyl chloride—gives rise to a distinct and predictable fragmentation pattern in mass spectrometry.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉ClF₂O |

| Monoisotopic Mass | 218.03099 u |

| Average Molecular Weight | 218.63 g/mol |

| Key Structural Features | Aryl ketone, difluoro-aromatic ring, primary alkyl chloride |

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, the fragmentation pattern of a molecule, generated after ionization, serves as a chemical fingerprint.[5] By understanding the fundamental principles of ion chemistry, such as the stability of carbocations and radicals, we can interpret these patterns to deduce the original structure of an unknown compound.[6] This guide focuses on two prevalent ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).

Part 2: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a high-energy process where the analyte molecule is bombarded with electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M⁺•).[7] This high internal energy leads to extensive and often complex fragmentation, providing rich structural information.[6]

Primary Fragmentation Pathways

For this compound, the fragmentation is primarily dictated by the ketone functional group and the stability of the resulting fragments. The two most significant pathways are α-cleavage and the McLafferty rearrangement.[4]

α-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[2][8] This is a dominant fragmentation pathway for ketones because it leads to the formation of a highly stable, resonance-stabilized acylium ion.[7][9] There are two potential sites for α-cleavage in the target molecule.

-

Cleavage 'A' (Loss of the Chloropropyl Radical): The bond between the carbonyl carbon and the chloropropyl chain cleaves, resulting in the loss of a C₃H₆Cl• radical. This pathway is highly favored as it forms the very stable 2,4-difluorobenzoyl cation.

-

Cleavage 'B' (Loss of the Difluorophenyl Radical): The bond between the carbonyl carbon and the aromatic ring breaks. This leads to the loss of a C₆H₃F₂• radical and the formation of a chlorobutanoyl cation.

References

- 1. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 2. fiveable.me [fiveable.me]

- 3. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

This guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation required for the robust characterization of this compound. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating methodology for accurate and reproducible results.

Introduction: The Molecular Blueprint

This compound is a substituted butyrophenone derivative. Its molecular architecture, featuring a halogenated aromatic ring and an alkyl chloride chain, makes it a versatile synthon. The precise identification and quality control of this compound are paramount in multi-step synthetic processes where impurities can compromise the yield and purity of the final active pharmaceutical ingredient (API).

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose. By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "molecular fingerprint," allowing for unambiguous identification and the detection of structural variations. This guide will elucidate the characteristic spectral features of this compound, correlating them directly to its distinct functional groups.

The key structural components that produce distinct infrared signals are:

-

Aromatic Ketone (C=O): Conjugated with the difluorophenyl ring.

-

Difluorophenyl Ring: Exhibiting aromatic C-H, C=C, and C-F bonds.

-

Alkyl Chain (-CH₂-): Featuring aliphatic C-H bonds.

-

Alkyl Chloride (C-Cl): A terminal chloro group.

The Science of Molecular Vibrations: FTIR Principles

Infrared spectroscopy operates on the principle that molecular bonds are not rigid; they vibrate at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in an absorption band in the spectrum.[1] The intensity of this absorption is proportional to the change in the dipole moment during the vibration.[2]

Modern instrumentation utilizes Fourier-Transform Infrared (FTIR) spectroscopy, which offers superior speed, sensitivity, and resolution over older dispersive techniques. The primary output, an interferogram, is mathematically converted via a Fourier transform into the familiar spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral analysis rests upon a meticulously executed experimental protocol. The following procedure is designed to ensure high-quality, reproducible data for this compound, which is typically a liquid or low-melting solid at room temperature.[3]

Instrumentation & Sample Preparation

The preferred method is Attenuated Total Reflectance (ATR) , a technique that requires minimal sample preparation and is ideal for liquids and soft solids.

-

Rationale: ATR avoids the complexities and potential inconsistencies of KBr pellets or Nujol mulls. A small drop of the sample is placed directly onto the ATR crystal (typically diamond or zinc selenide), ensuring excellent sample contact and high-quality data.

Step-by-Step Data Acquisition

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference.

-

Background Collection: Before introducing the sample, collect a background spectrum. This critical step measures the ambient environment (atmospheric H₂O and CO₂) and the ATR crystal's absorbance, which will be subtracted from the sample spectrum.[4]

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Collect the sample spectrum using the parameters outlined in the table below.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Verify cleanliness by collecting a new background spectrum and confirming it is flat.

Data Acquisition Parameters

| Parameter | Recommended Setting | Rationale |

| Wavenumber Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all fundamental molecular vibrations. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for distinguishing closely spaced peaks without introducing unnecessary noise. |

| Number of Scans | 16-32 | Averages multiple scans to improve the signal-to-noise ratio, ensuring weak signals are clearly resolved. |

| Apodization | Happ-Genzel | A standard mathematical function applied to the interferogram to reduce spectral artifacts. |

Workflow Visualization

Caption: Experimental workflow for FTIR analysis.

In-Depth Spectral Interpretation

The IR spectrum of this compound is a composite of absorptions from its various functional groups. The following analysis dissects the spectrum into key regions.

C-H Stretching Region (3200 - 2800 cm⁻¹)

-

Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium intensity bands are expected between 3100 and 3000 cm⁻¹ .[1] These arise from the stretching vibrations of the C-H bonds on the difluorophenyl ring.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Medium to strong intensity bands will appear between 3000 and 2850 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups in the butyl chain.[5]

Double Bond Region (1750 - 1500 cm⁻¹)

-

C=O (Ketone) Stretch: This is the most intense and diagnostically significant band in the spectrum. For a standard aliphatic ketone, the absorption is around 1715 cm⁻¹.[6][7] However, in this molecule, conjugation with the aromatic ring lowers the bond order and shifts the absorption to a lower wavenumber, typically by about 30 cm⁻¹.[2][8] Therefore, a very strong, sharp peak is predicted in the range of 1695 - 1680 cm⁻¹ .

-

Aromatic C=C Stretch: The difluorophenyl ring will produce two to three characteristic bands of medium intensity in the 1620 - 1475 cm⁻¹ region.[1][4] These absorptions, arising from the stretching of the carbon-carbon bonds within the ring, confirm the presence of the aromatic system.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule, making it the definitive "fingerprint."

-

C-H Bending: Aliphatic -CH₂- scissoring vibrations appear around 1465 cm⁻¹ .[9]

-

C-F Stretching: The carbon-fluorine bonds are highly polar and produce very strong absorption bands. For aryl fluorides, these are typically found in the 1270 - 1100 cm⁻¹ range.[10] The presence of two C-F bonds will likely result in multiple strong, sharp peaks in this area, providing clear evidence of the difluorophenyl substitution.

-

C-Cl Stretching: The C-Cl bond stretch is found at lower wavenumbers due to the higher mass of the chlorine atom.[10] A medium to strong intensity band is expected in the 800 - 650 cm⁻¹ region, confirming the presence of the terminal alkyl chloride.[5]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring (1,2,4-trisubstituted) gives rise to specific out-of-plane C-H bending vibrations, typically between 900 - 800 cm⁻¹ . These bands can further corroborate the isomeric structure of the molecule.

Summary of Key Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 3000 - 2850 | C-H Stretch | Alkyl (-CH₂-) | Strong |

| 1695 - 1680 | C=O Stretch | Aromatic Ketone | Very Strong, Sharp |

| 1620 - 1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1465 | C-H Bend (Scissoring) | Alkyl (-CH₂-) | Medium |

| 1270 - 1100 | C-F Stretch | Aryl Fluoride | Very Strong |

| 800 - 650 | C-Cl Stretch | Alkyl Chloride | Strong |

Molecular Vibration Visualization

Caption: Key molecular bonds and their predicted IR frequencies.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive method for its structural confirmation and quality assessment. The key diagnostic features are the intense carbonyl absorption around 1685 cm⁻¹, the very strong C-F stretching bands between 1270-1100 cm⁻¹, and the C-Cl stretch in the lower fingerprint region (800-650 cm⁻¹). By following the rigorous experimental protocol outlined in this guide, researchers can confidently obtain high-fidelity spectra for reliable material characterization. The final step in any analysis should always involve comparison against a verified reference spectrum from an established database to ensure ultimate trustworthiness in identification.[4]

References

-

The Carbonyl Group, Part I: Introduction - Spectroscopy Online. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

How to Interpret FTIR Results: A Beginner's Guide - AZoOptics. [Link]

-

IR: ketones - University of Calgary. [Link]

-

Halogenated Organic Compounds - Spectroscopy Online. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

-

1-Butanone, 4-chloro-1-(4-fluorophenyl)- - NIST WebBook. [Link]

-

4-chloro-1-(4-fluorophenyl)butan-1-one - Stenutz. [Link]

-

Table of Characteristic IR Absorptions - Michigan State University. [Link]

-

IR Spectrum and Characteristic Absorption Bands – Maricopa Open Digital Press. [Link]

-

IR Chart - University of Colorado Boulder. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups - Northern Illinois University. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. azooptics.com [azooptics.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

4-Chloro-1-(2,4-difluorophenyl)butan-1-one synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Introduction: The Significance of a Key Synthetic Intermediate

This compound is a substituted aromatic ketone of significant interest in the fields of medicinal chemistry and agrochemical development. Its bifunctional nature, featuring a reactive chlorobutyl chain and a difluorophenyl moiety, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the manufacturing of potent triazole fungicides, such as Epoxiconazole, where its precise structure is fundamental to the final product's biological activity.[1][2][3][4] This guide provides a detailed examination of its synthesis, focusing on the underlying reaction mechanism, a field-proven experimental protocol, and the critical parameters governing the reaction's success.

The Core Synthesis: Friedel-Crafts Acylation

The most efficient and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride.[5] This classic electrophilic aromatic substitution reaction is ideally suited for creating the carbon-carbon bond between the aromatic ring and the acyl group.

The choice of 1,3-difluorobenzene as the aromatic substrate is a critical aspect of this synthesis. While the two fluorine atoms are strongly electron-withdrawing via the inductive effect, thereby deactivating the ring towards electrophilic attack compared to benzene, their resonance effects direct incoming electrophiles to the ortho and para positions. In 1,3-difluorobenzene, the 4-position is strategically activated, being para to one fluorine atom and ortho to the other. This confluence of directing effects makes it the most favorable site for acylation, leading to a high degree of regioselectivity for the desired 2,4-difluoro isomer.[6] Experimental evidence confirms that 1,3-difluorobenzene is the most reactive among the difluorobenzene isomers for this transformation.[6]

Visualizing the Synthesis Pathway

Caption: Overall reaction scheme for the Friedel-Crafts acylation.

The Reaction Mechanism: A Step-by-Step Analysis

The Friedel-Crafts acylation proceeds through a well-established three-step electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for the reaction to occur.[5][7]

-

Generation of the Acylium Ion Electrophile: The reaction begins with the interaction between the acylating agent, 4-chlorobutyryl chloride, and the Lewis acid catalyst, AlCl₃. The aluminum atom in AlCl₃ is electron-deficient and acts as a Lewis acid, accepting a lone pair of electrons from the chlorine atom of the acyl chloride.[7] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile and is the key reactive species that will attack the aromatic ring.[8]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9] This step forms a new carbon-carbon bond and transiently disrupts the aromaticity of the ring, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex.

-

Deprotonation and Restoration of Aromaticity: To restore the highly stable aromatic system, a weak base, the tetrachloroaluminate anion ([AlCl₄]⁻) formed in the first step, abstracts a proton from the carbon atom that is bonded to the new acyl group.[9] The electrons from the C-H bond move back into the ring, re-establishing aromaticity. This final step yields the product, this compound, and regenerates the aluminum chloride catalyst, allowing it to participate in further catalytic cycles.[7]

Visualizing the Reaction Mechanism

Caption: The three core steps of the Friedel-Crafts acylation mechanism.

Quantitative Data and Reagent Roles

The stoichiometry of the reaction is critical for achieving high yields and minimizing byproducts. A slight excess of the Lewis acid catalyst is often employed to ensure complete reaction.

| Component | Molecular Formula | Function | Typical Molar Ratio |

| 1,3-Difluorobenzene | C₆H₄F₂ | Aromatic Substrate | 1.0 |

| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | Acylating Agent | 1.0 - 1.1 |

| Aluminum Chloride (Anhydrous) | AlCl₃ | Lewis Acid Catalyst | 1.1 - 1.3 |

| Dichloromethane (Anhydrous) | CH₂Cl₂ | Inert Solvent | N/A (Sufficient for slurry) |

| Ice & Water | H₂O | Quenching Agent | N/A (Sufficient for quench) |

| Hydrochloric Acid (dilute) | HCl | Neutralization/Work-up | N/A (To dissolve Al salts) |

Field-Proven Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water, and 4-chlorobutyryl chloride is corrosive and lachrymatory.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Materials & Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with CaCl₂).

-

Ice-water bath.

-

1,3-Difluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a clean, dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1-1.3 molar equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath. Vigorous stirring is essential throughout the reaction.

-

Reagent Addition: Add 4-chlorobutyryl chloride (1.0-1.1 molar equivalents) dropwise to the cooled slurry via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, add 1,3-difluorobenzene (1.0 molar equivalent) dropwise at a similar rate, maintaining the low temperature.[9]

-

Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is deemed complete, cool the mixture back down in an ice bath. Very carefully and slowly, pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic and will release HCl gas.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Add more DCM if necessary to dissolve all the organic material. Add cold, dilute hydrochloric acid to dissolve any aluminum salts that have precipitated.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with:

-

Water (2x)

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

Brine (to aid in drying)

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and efficient method that leverages fundamental principles of electrophilic aromatic substitution. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the fluorine substituents, is paramount for success. Careful control over experimental parameters, especially temperature and stoichiometry, ensures a high yield of the desired product, providing a reliable supply of this key intermediate for the pharmaceutical and agrochemical industries.

References

- CN103145526A - Ultrasonic synthetic method of fungicide epoxiconazole intermediate 1- (2-chlorphenyl)-2-(4-fluorophenyl) propylene - Google Patents.

- CN102304014B - Method for preparing epoxiconazole intermediate - Google Patents.

-

Preparation method of epoxiconazole intermediate and epoxiconazole - WIPO Patentscope. Available at: [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. Available at: [Link]

-

Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide. Available at: [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]

-

Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]

-

Epoxiconazole (Ref: BAS 480F) - AERU - University of Hertfordshire. Available at: [Link]

- CN105085439A - Preparation method for epoxiconazole intermediate - Google Patents.

-

Synthesis of 4-chlorobutyryl chloride - PrepChem.com. Available at: [Link]

- EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents.

- CN101462931A - Method for acylating fluorobenzene - Google Patents.

- CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents.

- US4895984A - Acylation of aromatics - Google Patents.

Sources

- 1. CN103145526A - Ultrasonic synthetic method of fungicide epoxiconazole intermediate 1- (2-chlorphenyl)-2-(4-fluorophenyl) propylene - Google Patents [patents.google.com]

- 2. CN102304014B - Method for preparing epoxiconazole intermediate - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. CAS 4635-59-0: 4-Chlorobutyryl chloride | CymitQuimica [cymitquimica.com]

- 11. products.basf.com [products.basf.com]

- 12. prepchem.com [prepchem.com]

- 13. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride

A Comprehensive Technical Guide to the Friedel-Crafts Acylation of 1,3-Difluorobenzene with 4-Chlorobutyryl Chloride

Abstract

This technical guide provides an in-depth analysis of the , a critical transformation for the synthesis of key pharmaceutical intermediates. The document elucidates the underlying mechanistic principles, offers a detailed and field-tested experimental protocol, and addresses potential side reactions and purification strategies. By integrating theoretical knowledge with practical insights, this guide serves as an essential resource for researchers, chemists, and professionals in drug development aiming to optimize this synthesis.

Introduction: Strategic Importance in Synthesis

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the introduction of an acyl group onto an aromatic ring.[1] The reaction between 1,3-difluorobenzene and 4-chlorobutyryl chloride is of particular significance as it yields 4-chloro-1-(2,4-difluorophenyl)butan-1-one, a versatile building block in medicinal chemistry. The difluorinated phenyl moiety is a common structural motif in many bioactive molecules, enhancing metabolic stability and binding affinity. This guide will dissect the nuances of this specific transformation, providing a robust framework for its successful execution.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[2] The key steps involved in the acylation of 1,3-difluorobenzene are detailed below.

Generation of the Acylium Ion

The reaction is initiated by the activation of 4-chlorobutyryl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion.[3] This highly electrophilic species is the key intermediate that attacks the aromatic ring.

Electrophilic Attack and Regioselectivity

The electron-rich π system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect; however, they are also ortho, para-directing due to resonance. In the case of 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most activated site for electrophilic attack.[4] This directing effect leads to the regioselective formation of this compound.

Aromatization

The attack on the aromatic ring results in the formation of a positively charged intermediate known as a sigma complex or arenium ion. Aromaticity is restored through the loss of a proton from the carbon bearing the newly attached acyl group. The proton is abstracted by the [AlCl₄]⁻ species, regenerating the Lewis acid catalyst and forming HCl as a byproduct.[2]

Figure 1: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1,3-Difluorobenzene | ≥99% | Standard Supplier | --- |

| 4-Chlorobutyryl chloride | ≥98% | Standard Supplier | Highly corrosive and moisture-sensitive.[5] |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Standard Supplier | Highly moisture-sensitive. |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier | --- |

| Hydrochloric Acid (HCl) | Concentrated | Standard Supplier | --- |

| Saturated Sodium Bicarbonate (NaHCO₃) | --- | --- | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | For drying. |

| Ice | --- | --- | For temperature control. |

Equipment

-

Three-necked round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Begin stirring to form a suspension.

-

Cooling: Cool the flask to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.[6]

-

Addition of Arene: After the acyl chloride addition is complete, add 1,3-difluorobenzene (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7] This will quench the reaction and dissolve the aluminum salts.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Side Reactions and Mitigation

A potential side reaction is the intramolecular Friedel-Crafts alkylation of the product, where the chloroalkyl chain can be activated by the Lewis acid to form a carbocation that subsequently attacks the aromatic ring, leading to the formation of a tetralone derivative. This is more likely at higher temperatures and with longer reaction times.[6] Maintaining a low reaction temperature is crucial to minimize this side reaction.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight. Spectroscopic data for a similar compound, 4-chloro-1-(4-fluorophenyl)butan-1-one, shows characteristic peaks that can be used for comparison.[8]

-

Infrared (IR) Spectroscopy: To identify the carbonyl group and other functional groups.

Safety and Handling Precautions

-

4-Chlorobutyryl chloride is corrosive, a lachrymator, and reacts violently with water.[9][10] It is fatal if inhaled and causes severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Anhydrous aluminum chloride is also corrosive and reacts vigorously with water, releasing heat and HCl gas. Handle with care in a dry environment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.

-

The reaction quench with water/acid is highly exothermic and should be performed cautiously.

Conclusion

The is a robust and reliable method for the synthesis of this compound. By understanding the reaction mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can achieve high yields of the desired product. This guide provides the necessary theoretical foundation and practical steps to successfully implement this important synthetic transformation.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Loba Chemie. (n.d.). 4-CHLOROBUTYRYL CHLORIDE EXTRA PURE. Retrieved from [Link]

-

Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobutyryl chloride, specialty project grade. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. study.com [study.com]

- 4. benchchem.com [benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. benchchem.com [benchchem.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Role of Lewis acid catalyst in 4-Chloro-1-(2,4-difluorophenyl)butan-1-one synthesis

An In-Depth Technical Guide to the Role of Lewis Acid Catalysts in the Synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Abstract

This technical guide provides a comprehensive examination of the pivotal role of Lewis acid catalysts in the synthesis of this compound, a critical intermediate in the manufacturing of leading triazole antifungal agents such as itraconazole and epoxiconazole.[1][2] The synthesis, predominantly achieved via a Friedel-Crafts acylation, is fundamentally dependent on the appropriate selection and application of a Lewis acid catalyst. This document elucidates the underlying reaction mechanism, explores the comparative efficacy of various catalysts, presents a detailed experimental protocol, and discusses potential side reactions and optimization strategies. The content is tailored for researchers, chemists, and professionals in the field of pharmaceutical development, offering field-proven insights grounded in established chemical principles.

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound is a cornerstone intermediate for the synthesis of several high-value active pharmaceutical ingredients (APIs). Its butyrophenone structure, featuring a difluorinated aromatic ring and a reactive terminal chloride, provides the necessary scaffold for constructing the complex architectures of antifungal drugs like itraconazole.[3] The efficiency and purity achieved in the synthesis of this intermediate directly impact the yield and quality of the final API. The most prevalent and industrially viable method for its production is the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-chlorobutyryl chloride. At the heart of this transformation lies the Lewis acid catalyst, a component that governs the reaction's feasibility, rate, and selectivity.

The Core Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation, a reaction class discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5] In the context of our topic, the reaction involves the electrophilic aromatic substitution of 1,3-difluorobenzene with 4-chlorobutyryl chloride.

The overall reaction is as follows: 1,3-difluorobenzene + 4-chlorobutyryl chloride --(Lewis Acid)--> this compound

This reaction does not proceed without a catalyst because the acyl chloride is not sufficiently electrophilic to be attacked by the aromatic ring.[5] The Lewis acid is the essential activator that initiates the entire process.

The Indispensable Role of the Lewis Acid Catalyst

The Lewis acid catalyst is the linchpin of the Friedel-Crafts acylation. Its primary function is to dramatically increase the electrophilicity of the acylating agent, thereby transforming it into a species capable of being attacked by the π-electron system of the aromatic ring.

Mechanism of Action: Generation of the Acylium Ion

The mechanism begins with the coordination of the Lewis acid, most commonly aluminum chloride (AlCl₃), with the chlorine atom of the 4-chlorobutyryl chloride.[6][7] This interaction polarizes the carbon-chlorine bond, making the chlorine a much better leaving group. This coordination complex then dissociates to form a highly reactive, resonance-stabilized carbocation known as an acylium ion .[6][8] The acylium ion is the true electrophile in the Friedel-Crafts acylation reaction.

Caption: Formation of the electrophilic acylium ion.

Mechanism of Action: Electrophilic Aromatic Substitution

Once generated, the powerful acylium ion electrophile is attacked by the nucleophilic 1,3-difluorobenzene ring. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9] In the final step, the tetrachloroaluminate anion ([AlCl₄]⁻) acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[4][8]

Caption: Key stages of the electrophilic aromatic substitution.

The Stoichiometric Requirement

A critical distinction of Friedel-Crafts acylation compared to many other catalytic reactions is the need for stoichiometric, rather than catalytic, amounts of the Lewis acid.[4][10] The reason lies in the nature of the product. The newly formed ketone is a moderate Lewis base and forms a stable, deactivated complex with the strong Lewis acid (AlCl₃).[4][9] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the Lewis acid per equivalent of acyl chloride is required to drive the reaction to completion. This product-catalyst complex is then hydrolyzed during the aqueous workup phase to release the final ketone product.[4]

Comparative Analysis of Common Lewis Acid Catalysts

While aluminum chloride (AlCl₃) is the most frequently used catalyst due to its high activity, other Lewis acids can also be employed. The choice of catalyst is a critical process parameter that balances reactivity, cost, safety, and waste management.

| Catalyst | Relative Activity | Typical Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Very High | 0-10°C, 1-4 hours | Highly effective, widely available, relatively inexpensive.[7] | Highly hygroscopic, reacts violently with water, generates significant HCl fumes, can promote side reactions at higher temperatures.[6][11] |